4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile
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Overview
Description
Synthesis Analysis
Thiazolidine motifs, such as the one in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine ring, which is a five-membered heterocyclic ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research has shown that derivatives of thiazolidine, including compounds related to 4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile, play a crucial role in the synthesis of nitrogen-containing heterocycles. These compounds are intermediates in the condensation processes leading to the formation of various heterocyclic structures, offering insights into region-isomeric heterocycles formation and the effects of substituents on chemical reactivity and properties (Mamedov et al., 2009).
Antioxidant and Antitumor Properties
Thiazolidinone derivatives have been explored for their biological activities, including antioxidant properties. Studies have utilized 4-fluorobenzaldehyde to prepare thiazolidin-4-one derivatives, revealing promising antioxidant activity. This highlights the potential therapeutic applications of thiazolidine derivatives in managing oxidative stress-related diseases (El Nezhawy et al., 2009).
Moreover, fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound of interest, have demonstrated potent cytotoxic activities in vitro against specific human cancer cell lines. This suggests the potential of fluorinated thiazolidine derivatives in anticancer drug development (Hutchinson et al., 2001).
Materials Science and Photophysical Properties
In materials science, the incorporation of thiazolidine and benzothiazole units has been explored for the development of organic solar cells and fluorescent probes. For example, thiazolidinone derivatives have been utilized in the engineering of small molecule nonfullerene acceptors for organic solar cells, demonstrating their utility in enhancing solar energy conversion efficiency (Suman et al., 2017).
Antimicrobial Activities
Novel synthesis methods have led to the creation of thiazolidin-4-one derivatives with significant antimicrobial activities. This includes the synthesis of compounds via catalyzed reactions and their subsequent evaluation against various microorganisms, revealing moderate to high antimicrobial efficacy (Patil et al., 2011).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is stated that the product is not intended for human or veterinary use and is for research use only.
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-15-3-1-2-14(10-15)17-20(8-9-22-17)16(21)13-6-4-12(11-19)5-7-13/h1-7,10,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZKWBZETQTBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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